molecular formula C12H8FNO2 B1391095 2-(2-Fluorophenyl)isonicotinic acid CAS No. 924645-91-0

2-(2-Fluorophenyl)isonicotinic acid

Cat. No. B1391095
CAS RN: 924645-91-0
M. Wt: 217.2 g/mol
InChI Key: RTGZEQWNCPNAGG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)isonicotinic acid is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The 2-(2-Fluorophenyl)isonicotinic acid has a fluorophenyl group attached to it .


Synthesis Analysis

The synthesis of 2-(2-Fluorophenyl)isonicotinic acid and its derivatives can be complex. One study describes the synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide by a nucleophilic displacement reaction on ethyl-2-(trimethylammonium)-isonicotinate precursor in acetonitrile . Another study discusses a one-pot synthesis of substituted 2-amino isonicotinic acids .


Molecular Structure Analysis

The molecular structure of 2-(2-Fluorophenyl)isonicotinic acid can be analyzed using various spectroscopic techniques. A study on isonicotinic acid and its derivatives indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxylic group results in zigzag and linear molecular packing modes in the crystal .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Fluorophenyl)isonicotinic acid can be inferred from those of isonicotinic acid. Isonicotinic acid is a white to off-white crystalline solid with a melting point of 310 °C .

properties

IUPAC Name

2-(2-fluorophenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)11-7-8(12(15)16)5-6-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGZEQWNCPNAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673410
Record name 2-(2-Fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924645-91-0
Record name 2-(2-Fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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